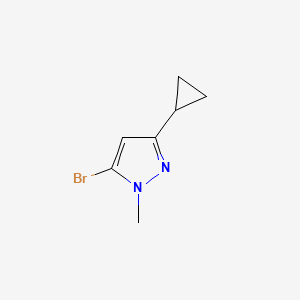
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 1785570-49-1 . It has a molecular weight of 201.07 and its IUPAC name is 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 5th position of the ring .Physical And Chemical Properties Analysis
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a solid at room temperature . It has a molecular weight of 201.07 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole have been explored for their potential in various scientific applications. For instance, Martins et al. (2013) investigated brominated trihalomethylenones as precursors for the synthesis of diverse pyrazole derivatives, highlighting the versatility of brominated pyrazoles in chemical synthesis (Martins et al., 2013). Similarly, research by Huang et al. (2017) focused on the synthesis of novel compounds, including pyrazole derivatives, which were evaluated for their cytotoxicity against various tumor cell lines, indicating potential applications in cancer research (Huang et al., 2017).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer properties of pyrazole derivatives have garnered interest due to their significant biological activities. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and evaluated their cytotoxic effects against breast cancer and leukemic cells, demonstrating the potential of pyrazole compounds in therapeutic applications (Ananda et al., 2017).
Photophysical and Quantum Chemical Analysis
The photophysical properties and quantum chemical analysis of pyrazole derivatives have also been explored. Mati et al. (2012) conducted a study on the geometrical isomers of a bio-active pyrazoline derivative, which included pyrazole components, to understand their solvatochromic response and encapsulation within β-cyclodextrin nanocavities, highlighting the complex behaviors of these compounds in different mediums (Mati et al., 2012).
Advanced Material Synthesis
Pyrazole derivatives have been investigated for their utility in the synthesis of advanced materials. For example, Stagni et al. (2008) studied the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazole-based ligands, demonstrating the influence of pyrazole derivatives on the redox and emission properties of these complexes, which could have implications for the development of novel materials (Stagni et al., 2008).
Propriétés
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZTSKAVSCYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785570-49-1 |
Source


|
| Record name | 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
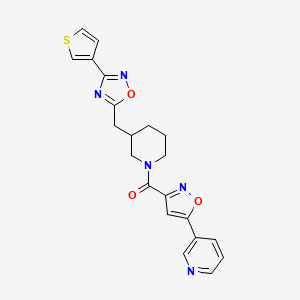

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
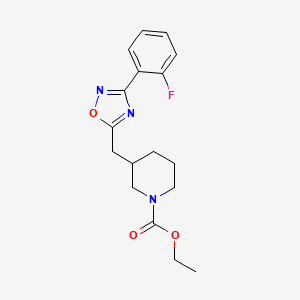
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)
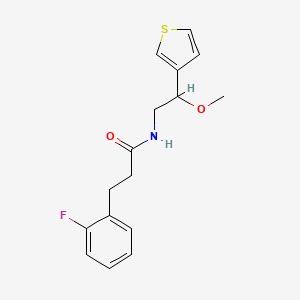
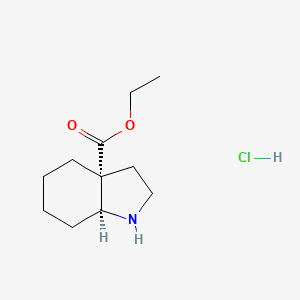
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
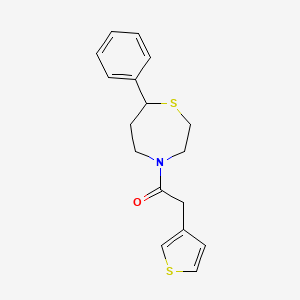
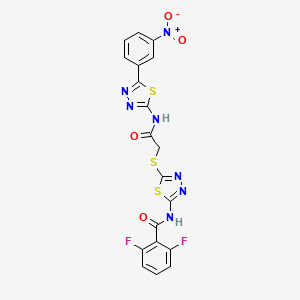
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)